1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group and a methyl group, linked to a urea moiety that is further connected to an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution Reactions: The dimethylamino and methyl groups are introduced via nucleophilic substitution reactions using suitable reagents like dimethylamine and methyl iodide.
Urea Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, under aprotic solvents like dimethylformamide.
Major Products
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Corresponding amines.
Substitution Products: Alkylated derivatives of the ethoxyphenyl group.
Scientific Research Applications
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-methoxyphenyl)urea
- 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-chlorophenyl)urea
- 1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-fluorophenyl)urea
Uniqueness
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to its analogs.
Properties
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-5-24-15-9-7-6-8-14(15)21-17(23)18-11-13-10-12(2)19-16(20-13)22(3)4/h6-10H,5,11H2,1-4H3,(H2,18,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCCTRSFNCZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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